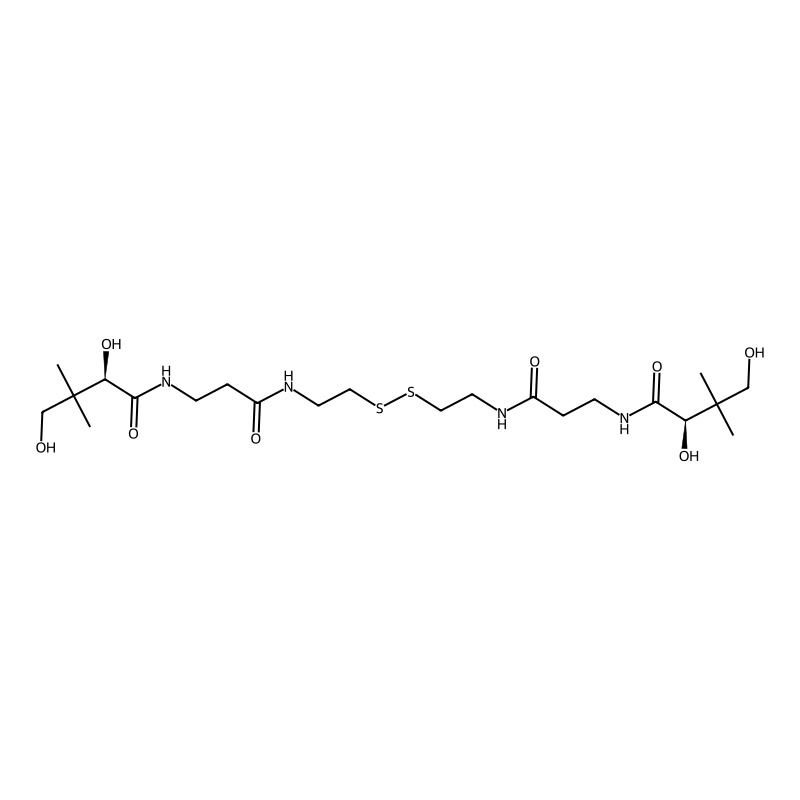Pantethine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Cholesterol Management
Studies suggest Pantethine might modestly lower blood cholesterol and triglycerides RxList: . Research indicates it may decrease total cholesterol, "bad" LDL cholesterol, and triglycerides, while increasing "good" HDL cholesterol RxList: . Additionally, Pantethine appears to improve blood fat profiles in kidney dialysis patients RxList: . However, findings are not entirely conclusive, and more research is needed.
Cystinosis Treatment
Cystinosis is an inherited disorder. Early research suggests Pantethine might be beneficial for managing this condition RxList: . However, further investigation is necessary to confirm its efficacy.
Other Areas of Exploration
Scientific inquiry into Pantethine extends beyond the aforementioned areas. Researchers are exploring its potential role in:
- Athletic Performance: Some studies suggest Pantethine combined with Pantothenic acid and Thiamine (allithiamin) might not improve strength or endurance in well-trained athletes RxList: .
- Other Conditions: The effectiveness of Pantethine in treating various conditions like heart disease, adrenal function, allergies, and gastrointestinal issues requires further investigation RxList: .
Pantethine is a naturally occurring compound that serves as a dimer of pantetheine, linked by disulfide bonds. It is derived from pantothenic acid, also known as vitamin B5, through the addition of cysteamine. The chemical formula for pantethine is CHNOS, and it plays a crucial role as an intermediate in the biosynthesis of coenzyme A, which is essential for various metabolic processes in the body .
Pantethine undergoes several significant reactions in biological systems:
- Degradation: Pantethine is metabolized by pantetheinase into cysteamine and pantothenic acid:
- Synthesis: It can also be synthesized from phosphopantetheine through dephosphorylation:
- Conversion to Coenzyme A: In metabolic pathways, pantethine contributes to the synthesis of coenzyme A, which is vital for lipid metabolism and energy production .
Pantethine exhibits several biological activities primarily related to lipid metabolism. It has been shown to lower levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol. Clinical trials indicate that doses ranging from 600 to 1200 mg daily can lead to an average reduction of total and low-density lipoprotein cholesterol by about 12% and triglycerides by approximately 19% .
The mechanisms proposed for its action include:
- Inhibition of Cholesterol Synthesis: Pantethine may inhibit the synthesis of cholesterol and accelerate fatty acid metabolism by acting on key enzymes involved in these processes.
- Regulation of Gene Expression: It may influence gene expression related to lipid metabolism via its role in coenzyme A synthesis .
Pantethine can be synthesized through various methods, including:
- Chemical Synthesis: This involves the reaction of cysteamine with pantothenic acid under controlled conditions to form the disulfide-linked dimer.
- Biological Synthesis: In vivo synthesis occurs naturally from pantothenic acid through enzymatic reactions involving cysteamine, particularly in liver tissues and certain microorganisms .
Pantethine is primarily used as a dietary supplement aimed at managing cholesterol levels. Its applications include:
- Cholesterol Management: It is marketed for lowering cholesterol and triglyceride levels, particularly in individuals with hyperlipidemia.
- Potential Athletic Performance Enhancer: Some athletes use pantethine with the hope of improving performance, although scientific evidence supporting this claim is limited .
- Therapeutic Uses: In some countries like Japan and China, it is prescribed for treating hyperlipidemia as part of a broader therapeutic regimen .
Pantethine has been studied for its interactions with various medications and physiological processes:
- Anticoagulants: It may enhance the effects of anticoagulant medications, increasing the risk of bleeding. Caution is advised when used concurrently with such drugs .
- Cholesterol-Lowering Agents: Studies suggest that pantethine may work synergistically with other lipid-lowering agents, enhancing their efficacy without significant adverse effects .
Several compounds are structurally or functionally similar to pantethine. Here are some notable examples:
| Compound | Structure/Functionality | Unique Features |
|---|---|---|
| Pantetheine | Dimeric form linked by disulfide bonds | Precursor to coenzyme A |
| Cysteamine | Amino acid derivative involved in various metabolic pathways | Acts as a reducing agent |
| Pantothenic Acid | Vitamin B5; precursor to coenzyme A | Essential nutrient; not directly involved in lipid metabolism |
| Coenzyme A | Coenzyme involved in fatty acid metabolism | Central role in multiple biochemical pathways |
Pantethine's uniqueness lies in its specific role as a lipid-modulating agent, distinct from its precursors and derivatives. While other compounds like cysteamine and pantothenic acid play critical roles in metabolism, pantethine's direct effects on cholesterol levels set it apart as a targeted therapeutic agent .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Wikipedia
Use Classification
Dates
Horvath Z, Vecsei L: Current medical aspects of pantethine. Ideggyogy Sz. 2009 Jul 30;62(7-8):220-9. [PMID:19685700]








